Cas no 69226-15-9 (2-Ethylthiomorpholin-3-one)

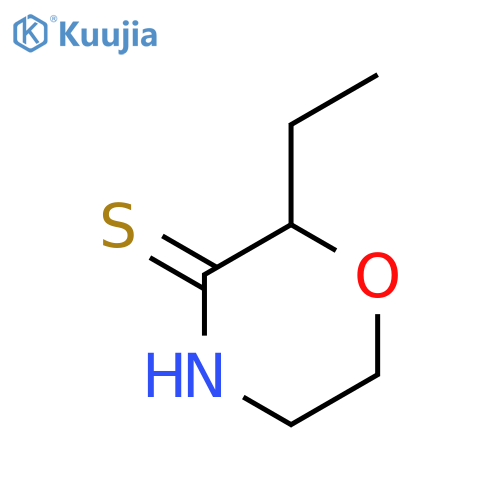

2-Ethylthiomorpholin-3-one structure

商品名:2-Ethylthiomorpholin-3-one

CAS番号:69226-15-9

MF:C6H11NOS

メガワット:145.222640275955

MDL:MFCD01680317

CID:1733515

PubChem ID:16432755

2-Ethylthiomorpholin-3-one 化学的及び物理的性質

名前と識別子

-

- 2-ethylmorpholine-3-thione

- AKOS000320093

- CS-0331341

- MFCD01680317

- 2-Ethyl-3-thiomorpholinone

- 69226-15-9

- SCHEMBL5912843

- BS-40590

- 2-Ethylthiomorpholin-3-one

-

- MDL: MFCD01680317

- インチ: InChI=1S/C6H11NOS/c1-2-5-6(8)7-3-4-9-5/h5H,2-4H2,1H3,(H,7,8)

- InChIKey: SEVPHUUDEVATHV-UHFFFAOYSA-N

- ほほえんだ: CCC1C(NCCS1)=O

計算された属性

- せいみつぶんしりょう: 145.05613515g/mol

- どういたいしつりょう: 145.05613515g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 54.4Ų

2-Ethylthiomorpholin-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B434755-100mg |

2-Ethylthiomorpholin-3-one |

69226-15-9 | 100mg |

$ 65.00 | 2022-06-07 | ||

| 1PlusChem | 1P00J37D-5g |

2-ethyl-3-thiomorpholinone |

69226-15-9 | 95% | 5g |

$128.00 | 2025-03-01 | |

| A2B Chem LLC | AI89817-5g |

2-Ethylthiomorpholin-3-one |

69226-15-9 | 95% | 5g |

$111.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1237503-1g |

2-ethyl-3-thiomorpholinone |

69226-15-9 | 95% | 1g |

$85 | 2025-02-26 | |

| TRC | B434755-500mg |

2-Ethylthiomorpholin-3-one |

69226-15-9 | 500mg |

$ 135.00 | 2022-06-07 | ||

| abcr | AB413628-10 g |

2-Ethylthiomorpholin-3-one |

69226-15-9 | 10 g |

€322.30 | 2023-07-19 | ||

| abcr | AB413628-1g |

2-Ethylthiomorpholin-3-one; . |

69226-15-9 | 1g |

€94.10 | 2025-02-20 | ||

| eNovation Chemicals LLC | Y1237503-5g |

2-ethyl-3-thiomorpholinone |

69226-15-9 | 95% | 5g |

$175 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1237503-1g |

2-ethyl-3-thiomorpholinone |

69226-15-9 | 95% | 1g |

$85 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1237503-5g |

2-ethyl-3-thiomorpholinone |

69226-15-9 | 95% | 5g |

$175 | 2025-02-26 |

2-Ethylthiomorpholin-3-one 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

69226-15-9 (2-Ethylthiomorpholin-3-one) 関連製品

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:69226-15-9)2-Ethylthiomorpholin-3-one

清らかである:99%

はかる:10g

価格 ($):562.0